molecular formula C13H14N4O2 B2968584 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034634-25-6

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2968584
CAS No.: 2034634-25-6
M. Wt: 258.281
InChI Key: OMYMVQGOTIIRIM-UHFFFAOYSA-N
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Description

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a synthetic small molecule based on the pyrimidine scaffold, designed for research applications. Pyrimidine derivatives are a significant focus in medicinal chemistry due to their wide range of pharmacological activities. This compound features a carboxamide linker connecting a 6-ethoxypyrimidine core to a pyridin-4-ylmethyl group, a structural motif found in molecules with promising biological properties. Compounds within the pyrimidine carboxamide class have demonstrated potent anti-tubercular properties against clinical Mycobacterium tuberculosis strains, with some analogues showing excellent in vitro activities (MIC90 values below 1.00 µM) and bactericidal effects . Furthermore, extensive research on pyrimidine derivatives has highlighted their significant anti-inflammatory potential . The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . Researchers are investigating these compounds for their potential to interact with novel biological targets. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating mechanisms of action in infectious diseases and inflammation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-19-12-7-11(16-9-17-12)13(18)15-8-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYMVQGOTIIRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of ethoxy-substituted pyrimidine derivatives with pyridin-4-ylmethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound with a pyrimidine ring substituted with an ethoxy group and a pyridin-4-ylmethyl group, showing promise across various scientific disciplines. Its applications span chemistry, biology, medicine, and industry, making it a versatile compound for research and development.

Chemical Applications

As a building block, 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is used in synthesizing complex heterocyclic compounds. The synthesis typically involves reacting ethoxy-substituted pyrimidine derivatives with pyridin-4-ylmethylamine, often using solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Biological Applications

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it exhibits antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Preclinical studies also suggest its potential as an anticancer agent, evaluated against cancer cell lines, including breast and lung cancer models. The compound's mechanism of action involves interacting with molecular targets, potentially inhibiting enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells.

Anticancer Activity

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)3.5
HeLa (Cervical)10.0

Medicinal Applications

Ongoing research explores the potential of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide as a therapeutic agent for various diseases. Its biological activity is attributed to its interaction with molecular targets like enzymes and receptors. The compound may inhibit enzymes involved in DNA replication or repair and affect signaling pathways by binding to specific receptors, potentially leading to apoptosis in cancer cells. Studies have shown that it can inhibit bacterial growth effectively and could serve as a lead compound for developing new antimicrobial agents. In vivo studies using xenograft models of breast cancer have shown significant tumor reduction in treatment groups compared to controls, highlighting its potential as a therapeutic agent.

Industrial Applications

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is used in developing new materials with specific properties, such as improved thermal stability or conductivity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield, with automated systems for reagent addition and temperature control to optimize reaction conditions and improve production efficiency.

Antimicrobial Properties

A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria, showing that it inhibited bacterial growth effectively and could serve as a lead compound for developing new antimicrobial agents.

Cancer Models

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following pyrimidine carboxamides share structural similarities with the target compound but differ in substituents, which critically influence their biological activity and physicochemical properties:

Compound Core Structure Substituents Key Features Biological Activity
6-Ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide Pyrimidine-4-carboxamide 6-ethoxy, N-(pyridin-4-ylmethyl) Enhanced solubility due to ethoxy group; pyridyl group improves target interaction Hypothesized antimicrobial activity (structural analogy to thieno-pyrimidines)
N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) Thieno[2,3-d]pyrimidine-4-carboxamide Benzothieno fused ring, pyridin-4-ylamide Fused thieno ring enhances rigidity and binding to TrmD enzyme Broad-spectrum antimicrobial activity
5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) Thieno[2,3-d]pyrimidine-4-carboxamide 5,6-dimethyl, N-(6-methylpyridin-2-yl) Methyl groups increase lipophilicity; pyridin-2-ylamide modifies binding orientation Best MIC (0.5 µg/mL) against Pseudomonas aeruginosa
N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide Pyrimidine-4-carboxamide 6-(4-methylpiperidin-4-yl), N,2-dimethyl Piperidine ring introduces conformational flexibility and potential CNS penetration Limited activity data; structural focus on pharmacokinetic optimization

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Piperidine-containing analogs (e.g., ) show increased metabolic stability due to conformational flexibility, whereas rigid thieno-pyrimidines may face faster clearance .

Biological Activity

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is part of the pyrimidine family, characterized by a pyrimidine ring substituted with an ethoxy group and a pyridinylmethyl moiety. Its chemical structure can be represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2

The biological activity of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to:

  • Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication or repair, which is crucial for its anticancer properties .
  • Modulate Cellular Pathways : It can affect signaling pathways by binding to specific receptors, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with activity comparable to established antibiotics .

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It has been evaluated against various cancer cell lines, including breast and lung cancer models.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)3.5
HeLa (Cervical)10.0

These results indicate that 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide can selectively inhibit the growth of cancer cells while sparing normal cells .

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results showed that it inhibited bacterial growth effectively and could serve as a lead compound for developing new antimicrobial agents .
  • Evaluation in Cancer Models : In another study, the compound was tested in vivo using xenograft models of breast cancer. The treatment group showed significant tumor reduction compared to controls, highlighting its potential as a therapeutic agent .

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